molecular formula C14H9NO3 B8684158 5-Nitro-2-phenylbenzofuran CAS No. 16237-97-1

5-Nitro-2-phenylbenzofuran

Cat. No. B8684158
M. Wt: 239.23 g/mol
InChI Key: LSIZJYOZWTXNCL-UHFFFAOYSA-N
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Patent
US06143772

Procedure details

39 g (78 mmol) of (2-hydroxy-5-nitrophenyl) methyltriphenylphosphonium bromide and 18 ml (156 mmol) of benzoyl chloride are treated under conditions analogous to those of step 1 of Example 1. 15 g of product are obtained. Melting point: 159° C.
Name
(2-hydroxy-5-nitrophenyl) methyltriphenylphosphonium bromide
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br-].[OH:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[CH2:12][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:32](Cl)(=O)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>>[N+:9]([C:6]1[CH:7]=[CH:8][C:3]2[O:2][C:32]([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)=[CH:12][C:4]=2[CH:5]=1)([O-:11])=[O:10] |f:0.1|

Inputs

Step One
Name
(2-hydroxy-5-nitrophenyl) methyltriphenylphosphonium bromide
Quantity
39 g
Type
reactant
Smiles
[Br-].OC1=C(C=C(C=C1)[N+](=O)[O-])C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
18 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C=C(O2)C2=CC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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